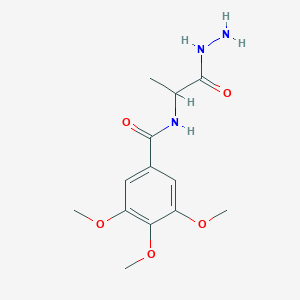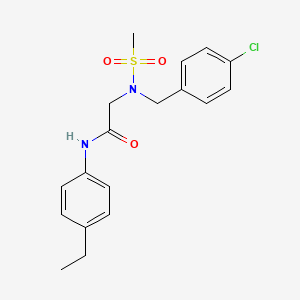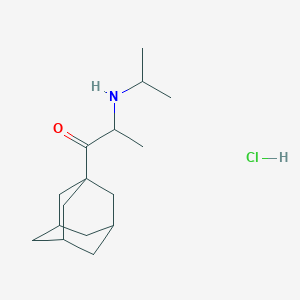![molecular formula C24H19NO4S B5220705 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B5220705.png)
4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of sulfonamides and is a derivative of naphthalene. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of carbonic anhydrase enzymes has been found to have therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate inhibits carbonic anhydrase enzymes in a dose-dependent manner. This compound has been found to be a potent inhibitor of carbonic anhydrase II, which is found in the cytoplasm of many cells. Inhibition of carbonic anhydrase II has been linked to the treatment of glaucoma, epilepsy, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate in laboratory experiments is its potency as a carbonic anhydrase inhibitor. This compound has been found to be a potent inhibitor of carbonic anhydrase II, which makes it a useful tool for studying the inhibition of this enzyme. However, one limitation of using this compound is its toxicity. Studies have shown that this compound has a toxic effect on human cells, which limits its use in certain experiments.
Orientations Futures
1. Development of new inhibitors of carbonic anhydrase enzymes using 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate as a lead compound.
2. Investigation of the potential of 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate as a therapeutic agent for the treatment of glaucoma, epilepsy, and cancer.
3. Study of the toxic effects of 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate on human cells and development of strategies to minimize its toxicity.
4. Investigation of the mechanism of action of 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate on carbonic anhydrase enzymes.
Méthodes De Synthèse
The synthesis of 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This compound is then reacted with 4-aminonaphthalene-1-sulfonamide to yield 4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate. The reaction mechanism involves the substitution of the chlorine atom in the benzoyl chloride with the sulfonamide group in the 4-aminonaphthalene-1-sulfonamide.
Applications De Recherche Scientifique
4-[(Phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the inhibition of carbonic anhydrase enzymes. This compound has been used to develop new inhibitors of carbonic anhydrase, which has implications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
[4-(benzenesulfonamido)naphthalen-1-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4S/c1-17-11-13-18(14-12-17)24(26)29-23-16-15-22(20-9-5-6-10-21(20)23)25-30(27,28)19-7-3-2-4-8-19/h2-16,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMFPUOKLADLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzenesulfonamido)naphthalen-1-yl] 4-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]ethanone](/img/structure/B5220624.png)




![N-[(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5220656.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5220660.png)
![N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5220672.png)

![1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5220684.png)

![1-(1-adamantyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5220694.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5220718.png)